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Compound of Interest

1-Bromo-2-chloro-4-fluoro-5-
Compound Name:
nitrobenzene

Cat. No.: B170850

CAS Number: 111010-08-3

For inquiries and sourcing, please refer to the CAS number.

Introduction

1-Bromo-2-chloro-4-fluoro-5-nitrobenzene is a highly functionalized aromatic compound of
significant interest to researchers in organic synthesis, medicinal chemistry, and agrochemical
development. Its polysubstituted benzene ring, featuring a strategic arrangement of electron-
withdrawing groups and halogens, makes it a versatile synthetic building block. The presence
of bromine, chlorine, and fluorine atoms allows for selective, sequential chemical modifications,
such as cross-coupling and nucleophilic aromatic substitution reactions. The nitro group further
activates the ring for such substitutions and can be readily converted to an amino group,
opening up a wide array of synthetic possibilities.

This technical guide provides a comprehensive overview of the chemical and physical
properties, synthesis, key reactions, and applications of 1-Bromo-2-chloro-4-fluoro-5-
nitrobenzene, with a particular focus on its role as a precursor in the development of novel
herbicides.

Physicochemical and Safety Data
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The following tables summarize the key quantitative data for 1-Bromo-2-chloro-4-fluoro-5-

nitrobenzene.

Table 1: Chemical Identifiers and Physical Properties

Property Value Reference(s)
CAS Number 111010-08-3 [1]
Molecular Formula CeH2BrCIFNO:2 [1]
Molecular Weight 254.44 g/mol [1]
Physical Form Solid
Melting Point 65-65.5 °C
Boiling Point 290.0 £ 35.0 °C at 760 mmHg
YVDJBLFLBBBGMD-
InChl Key [1]
UHFFFAOYSA-N
Table 2: Safety and Hazard Information
Hazard Statement Code Description Reference(s)
Harmful if swallowed H302 [2]
Harmful in contact
_ _ H312 [2]
with skin
Causes skin irritation H315 [2]
Causes serious eye
S H319 [2]
irritation
Harmful if inhaled H332 [2]

Users should consult the full Safety Data Sheet (SDS) before handling this compound and

employ appropriate personal protective equipment (PPE), including gloves, lab coat, and eye

protection. Work should be conducted in a well-ventilated fume hood.
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Spectral Data

Experimental spectral data (*H NMR, 3C NMR, IR, Mass Spectrometry) for 1-Bromo-2-chloro-
4-fluoro-5-nitrobenzene (CAS 111010-08-3) is not readily available in public spectral
databases. Researchers are advised to acquire their own analytical data for this specific isomer
upon synthesis or purchase to confirm its identity and purity. For reference, spectral data for
other isomers are available and can provide an indication of expected peak regions.

Synthesis and Experimental Protocols

The synthesis of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene can be envisioned as a two-step
process: the synthesis of the precursor 1-bromo-2-chloro-4-fluorobenzene, followed by its
nitration.

Experimental Protocol 1: Synthesis of 1-Bromo-2-
chloro-4-fluorobenzene (Precursor)

This protocol is based on a Sandmeyer-type reaction, starting from 2-chloro-4-fluoroaniline.
Reaction Scheme:
Materials:

2-chloro-4-fluoroaniline

o Concentrated sulfuric acid (Hz2SOa)

e Sodium nitrite (NaNO2)

e 48% Hydrobromic acid (HBr)

e Cuprous bromide (CuBr)

e Sulfamic acid

o Diethyl ether

e Water
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e |ce
Procedure:

 In aflask, dissolve 2-chloro-4-fluoroaniline (1.0 eq) in a mixture of concentrated sulfuric acid
and water, while cooling in an ice bath.

e Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature
between -5 °C and 0 °C.

 Stir the mixture at this temperature for 20-30 minutes to ensure complete diazotization.

e To quench any excess nitrous acid, add sulfamic acid portion-wise until a potassium iodide-
starch paper test is negative.

 In a separate reaction vessel, prepare a solution of cuprous bromide (1.2 eq) in 48%
hydrobromic acid.

e Slowly add the cold diazonium salt solution to the cuprous bromide solution. Vigorous
nitrogen evolution will be observed.

« Stir the reaction mixture at 30-40 °C for 30 minutes after the addition is complete.
e Cool the mixture and extract the product with diethyl ether.
e Wash the organic layer with water, followed by a brine solution.

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

e The crude product can be purified by vacuum distillation to yield 1-bromo-2-chloro-4-
fluorobenzene.

Experimental Protocol 2: Nitration of 1-Bromo-2-chloro-
4-fluorobenzene

This is a representative protocol for the nitration of the precursor to yield the final product.

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b170350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Reaction Scheme:

Materials:

e 1-bromo-2-chloro-4-fluorobenzene (from Protocol 1)

o Concentrated sulfuric acid (98%)

e Potassium nitrate (KNOs) or Fuming nitric acid (HNO3)

e |ce water

o Ethyl acetate

e Anhydrous sodium sulfate

« Silica gel for column chromatography

e Hexane and Ethyl acetate (for elution)

Procedure:

 In a three-necked flask equipped with a stirrer and a thermometer, add concentrated sulfuric
acid.

e Cool the sulfuric acid to 0-5 °C in an ice bath.

e Slowly add 1-bromo-2-chloro-4-fluorobenzene (1.0 eq) to the cold sulfuric acid, ensuring the
temperature does not rise significantly.

e Once the substrate is dissolved, add potassium nitrate (1.1 eq) portion-wise, maintaining the
temperature at 0-5 °C.

 After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours,
monitoring the progress by TLC.

o Upon completion, carefully pour the reaction mixture into a beaker containing a large amount
of crushed ice.
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» Extract the product with ethyl acetate.

o Combine the organic layers and wash with water, followed by saturated sodium bicarbonate
solution, and finally brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

» Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl
acetate gradient to obtain pure 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene.

Chemical Reactivity and Applications

1-Bromo-2-chloro-4-fluoro-5-nitrobenzene is a versatile intermediate due to the multiple
reactive sites on the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring, due to the presence of the nitro group and
three halogens, makes it highly susceptible to nucleophilic attack. The fluorine atom, being the
most electronegative, is often the most labile leaving group in SNAr reactions. However, the
relative reactivity can be influenced by the position and the nucleophile used. This reactivity
allows for the introduction of various functional groups, such as amines, alkoxides, and
thiolates, which is a key strategy in building complex molecules for drug discovery and
materials science.

Reduction of the Nitro Group

The nitro group can be readily reduced to a primary amine (aniline derivative) using various
reagents, such as catalytic hydrogenation (e.g., H2/Pd-C), or metals in acidic media (e.g.,
Sn/HCI, Fe/HCI). This transformation is fundamental as it introduces a versatile amino group
that can be further functionalized through acylation, alkylation, or diazotization to introduce
other functionalities.

Application in Agrochemicals: Herbicidal Activity

1-Bromo-2-chloro-4-fluoro-5-nitrobenzene and related compounds have been identified as
potent herbicides. Their mechanism of action involves the inhibition of the light-dependent
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protochlorophyllide oxidoreductase (LPOR) enzyme.

Mechanism of LPOR Inhibition: LPOR is a critical enzyme in the chlorophyll biosynthesis
pathway in plants. It catalyzes the light-dependent reduction of protochlorophyllide to
chlorophyllide, a key step in the formation of chlorophyll. By inhibiting LPOR, 1-Bromo-2-
chloro-4-fluoro-5-nitrobenzene blocks chlorophyll production, leading to albinism and
ultimately the death of the weed, particularly in emerging seedlings. This targeted mode of
action makes LPOR an attractive target for the development of new herbicides.[3][4][5]

Visualizations
Synthetic Pathway

The logical workflow for the synthesis of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene is
depicted below.
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Step 1: Precursor Synthesis

2-Chloro-4-fluoroaniline

Diazotization
(NaNOz, H2S0a4, 0°C)

l

Sandmeyer Reaction
(CuBr, HBr)

1-Bromo-2-chloro-4-fluorobenzene

Step 2: Nitration

Nitration
(KNOs3, H2S0a4)

1-Bromo-2-chloro-4-fluoro-5-nitrobenzene

Click to download full resolution via product page

Caption: Synthetic workflow for 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene.

Herbicidal Mechanism of Action

The following diagram illustrates the inhibition of the chlorophyll biosynthesis pathway by 1-
Bromo-2-chloro-4-fluoro-5-nitrobenzene.
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Chlorophyll Biosynthesis Pathway
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Caption: Inhibition of LPOR in the chlorophyll biosynthesis pathway.

Conclusion

1-Bromo-2-chloro-4-fluoro-5-nitrobenzene is a valuable and highly reactive chemical
intermediate. Its utility as a building block in the synthesis of complex organic molecules,
particularly in the agrochemical field as a potent LPOR inhibitor, underscores its importance.
The synthetic routes and reaction pathways detailed in this guide provide a foundation for
researchers to explore its potential in various applications, from developing new crop protection
agents to synthesizing novel pharmaceutical candidates. Due to the limited availability of public
spectral data, thorough analytical characterization is essential for any research involving this
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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